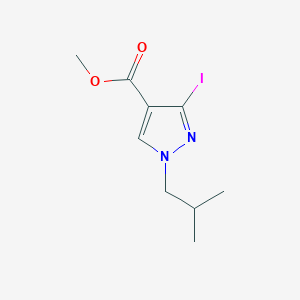
Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate (abbreviated as MIPC) is a chemical compound that belongs to the pyrazole family. It is an important intermediate compound in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. MIPC has attracted significant attention from researchers due to its unique chemical properties and potential applications in the field of drug discovery.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDACs, Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce the expression of various genes that are involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Additionally, Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been found to have potent antifungal activity against various fungal strains, making it a promising candidate for the development of new antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is its high yield and cost-effectiveness, making it an attractive intermediate for various chemical synthesis processes. Additionally, Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs and agrochemicals. However, one of the limitations of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is its potential toxicity, which needs to be thoroughly investigated before it can be used in human clinical trials.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate. One potential direction is the development of new drugs and agrochemicals based on the chemical structure of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate and its potential applications in cancer therapy and antifungal treatments. Finally, more research is needed to investigate the potential toxicity of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate and its safety for human use.
Synthesemethoden
The synthesis of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate involves the reaction of 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylic acid with methanol and a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by column chromatography. The overall yield of Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is generally high, making it a cost-effective intermediate for various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit various biological activities, including anticancer, antifungal, and anti-inflammatory properties. Several studies have shown that Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Additionally, Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been found to have potent antifungal activity against various fungal strains, making it a promising candidate for the development of new antifungal agents.
Eigenschaften
IUPAC Name |
methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)4-12-5-7(8(10)11-12)9(13)14-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGAAHHWGNKXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)

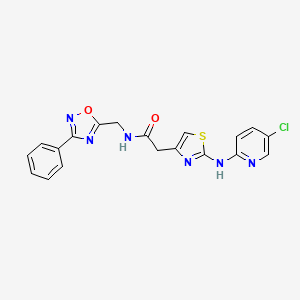
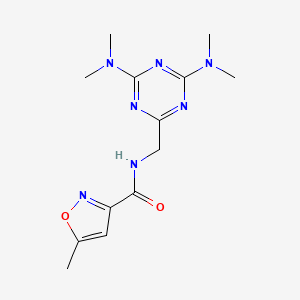
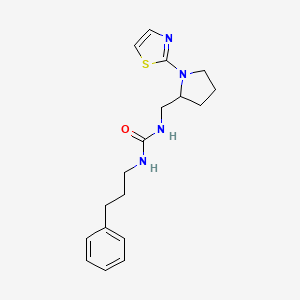
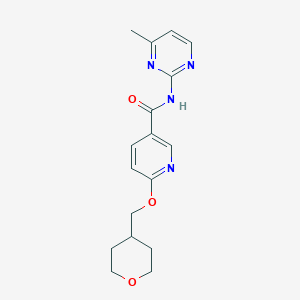
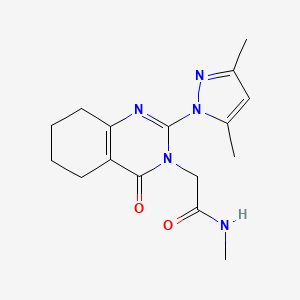
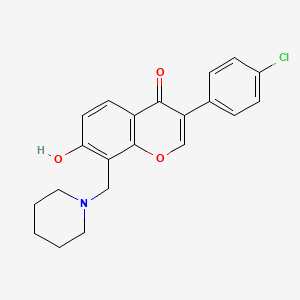
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
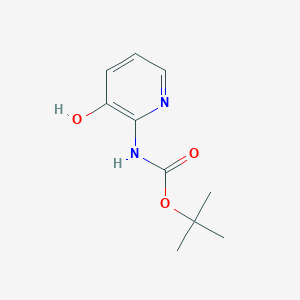
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
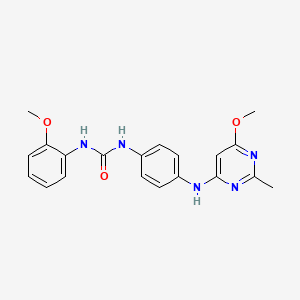
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)